Benzyl-13C6 Alcohol
Description
Benzyl-¹³C₆ Alcohol (CAS: 201740-95-6) is a stable isotope-labeled derivative of benzyl alcohol, where six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its molecular formula is C(¹³C)₆H₈O, with a molecular weight of 114.09 g/mol . This compound is primarily utilized in advanced research applications, including nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical development, where isotopic labeling enables precise tracking of molecular interactions and structural dynamics .
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
114.094 g/mol |
IUPAC Name |
(1,2,3,4,5-13C5)cyclohexatrienyl(113C)methanol |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
WVDDGKGOMKODPV-ZFJHNFROSA-N |
Isomeric SMILES |
C1=[13CH][13CH]=[13CH][13CH]=[13C]1[13CH2]O |
Canonical SMILES |
C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-13C6 Alcohol can be synthesized through the selective hydrogenation of benzaldehyde-13C6. This process involves the use of palladium-based catalysts under controlled temperature and pressure conditions. The reaction is typically carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde group to the alcohol group .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6 in an alkaline environment. This method is preferred due to its efficiency and scalability. it requires careful handling of reagents and control of reaction conditions to avoid side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl-13C6 Alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to toluene-13C6 using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions
Major Products:
Oxidation: Benzaldehyde-13C6, Benzoic acid-13C6
Reduction: Toluene-13C6
Substitution: Benzyl esters, Benzyl ethers
Scientific Research Applications
Benzyl-13C6 Alcohol is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of Benzyl-13C6 Alcohol is similar to that of benzyl alcohol. It acts by inhibiting the closure of respiratory spiracles in lice, leading to asphyxiation. This property makes it useful as an antiparasitic agent. In metabolic studies, the carbon-13 label allows for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways .
Comparison with Similar Compounds
Key Properties
- Storage : Sealed in dry conditions at room temperature .
- Hazard Statements : H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
- Transport Classification : UN 3334, Class 9 (miscellaneous hazardous material), Packing Group III .
Structural and Isotopic Comparisons
Table 1: Isotope-Labeled Benzyl Alcohol Derivatives
| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling Pattern |
|---|---|---|---|---|
| Benzyl-¹³C₆ Alcohol | 201740-95-6 | C(¹³C)₆H₈O | 114.09 | Six ¹³C atoms in benzene ring |
| Benzyl Alcohol-7-¹³C | Not provided | C₆H₅CH₂OH (¹³C at C7) | ~109.1 | Single ¹³C at methyl carbon |
| Benzyl-α-¹³C-α,α-d₂ | Not provided | C₆H₅CD₂(¹³CH₂OH) | ~113.1 | ¹³C and deuterium at α-carbon |
| Regular Benzyl Alcohol | 100-51-6 | C₆H₅CH₂OH | 108.14 | No isotopic labeling |
Notes:
- Benzyl-¹³C₆ is distinguished by uniform ¹³C labeling in the aromatic ring, enhancing NMR signal clarity .
- Benzyl-α-¹³C-α,α-d₂ combines isotopic labeling with deuterium, useful in kinetic isotope effect studies .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
| Property | Benzyl-¹³C₆ Alcohol | Regular Benzyl Alcohol | Benzyl-α-¹³C-α,α-d₂ |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 205 | Not reported |
| Density (g/mL) | Not reported | 1.04 | ~1.05 |
| Stability | Stable under dry conditions | Stable in air | Requires inert storage |
Key Findings :
- The absence of boiling point data for isotope-labeled variants (e.g., Benzyl-¹³C₆) reflects their specialized use in controlled research settings rather than industrial applications .
- Regular benzyl alcohol is widely used as a solvent and preservative, with well-characterized physical properties .
Table 3: Application Comparison
| Compound | Primary Applications |
|---|---|
| Benzyl-¹³C₆ Alcohol | NMR spectroscopy, metabolic tracing, drug development |
| Regular Benzyl Alcohol | Food additive (E 1519), solvent, fragrance industry |
| Benzyl Alcohol-7-¹³C | Isotope dilution mass spectrometry (IDMS) |
| Benzyl-α-¹³C-α,α-d₂ | Mechanistic studies in organic chemistry |
Research Insights :
- Benzyl-¹³C₆ is critical for elucidating aromatic ring behavior in pharmaceuticals, as its isotopic signature avoids signal overlap in NMR .
- Regular benzyl alcohol’s safety as a food additive has been re-evaluated by EFSA, confirming acceptable daily intake (ADI) limits .
Table 4: Hazard and Transport Comparison
| Parameter | Benzyl-¹³C₆ Alcohol | Regular Benzyl Alcohol |
|---|---|---|
| Hazard Class | Class 9 | Class 9 (non-flammable) |
| HazMat Fees (International) | $150+ (UN 3334) | Lower cost (non-isotopic) |
| Safety Precautions | Avoid inhalation/skin contact | Similar, but fewer restrictions |
Regulatory Notes:
Q & A
Q. What are the recommended analytical techniques for characterizing Benzyl-13C6 Alcohol in isotopic purity studies?
Isotopic purity can be assessed via Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹³C NMR, to confirm the position and incorporation of ¹³C isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) with isotopic resolution is also critical for quantifying isotopic enrichment . For trace impurities, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is recommended, as outlined in pharmacopeial monographs for related benzyl alcohol derivatives .
Q. How can this compound be synthesized with minimal isotopic dilution?
The Grignard reaction between ¹³C-labeled formaldehyde (¹³CH₂O) and phenylmagnesium bromide (C₆H₅MgBr) is a validated method to produce this compound. Ensure anhydrous conditions and inert atmospheres to prevent isotopic exchange. Post-synthesis, fractional distillation under reduced pressure minimizes contamination from unlabeled intermediates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and chemical-resistant goggles. In case of skin contact, wash immediately with soap and water. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS-compliant safety data sheets for detailed emergency measures .
Q. How should researchers design experiments to study the solvent properties of this compound in organic reactions?
Compare its polarity and solubility parameters (e.g., Hansen solubility parameters) with unlabeled benzyl alcohol using techniques like inverse gas chromatography. Control variables such as temperature and concentration to isolate isotopic effects on reaction kinetics .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound (e.g., vapor pressure discrepancies)?
Cross-validate data using NIST Standard Reference Data for benzyl alcohol derivatives . Apply the Clarke-Glew equation to adjust vapor pressure measurements for isotopic mass differences. Ensure calibration of instruments (e.g., static vapor pressure apparatus) with certified reference materials .
Q. How can isotopic labeling (¹³C) in Benzyl Alcohol impact metabolic tracing studies in biological systems?
Use LC-MS/MS with multiple reaction monitoring (MRM) to track ¹³C incorporation into metabolites like hippuric acid. Control for natural isotope abundance by subtracting background signals from unlabeled controls. Validate metabolic pathways via isotopic flux analysis using software such as IsoCor .
Q. What strategies optimize the detection of trace impurities in this compound for pharmaceutical applications?
Implement Headspace GC-MS to identify volatile impurities (e.g., benzaldehyde). For non-volatile residues, use inductively coupled plasma mass spectrometry (ICP-MS) to detect metal catalysts. Follow USP/NF monographs for impurity thresholds and validation protocols .
Q. How do isotopic effects influence the reaction mechanisms of this compound in acid-catalyzed esterification?
Conduct kinetic isotope effect (KIE) studies by comparing rate constants (kH/kD) between ¹³C-labeled and unlabeled alcohol. Use density functional theory (DFT) calculations to model transition states and validate experimental KIEs. Report deviations using the Swain-Schaad relationship .
Methodological Best Practices
- Data Integrity : Maintain lab notebooks with raw data, instrument parameters, and environmental conditions (e.g., humidity) to ensure reproducibility .
- Literature Review : Use SciFinder or Reaxys to retrieve primary literature, prioritizing studies indexed in CAS or NIST databases .
- Ethical Compliance : Disclose isotopic labeling in publications per ACS Ethical Guidelines and validate spectral data against public repositories (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
